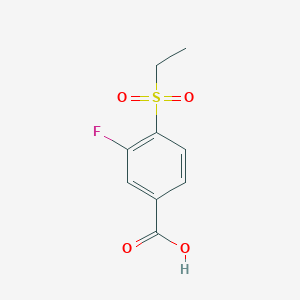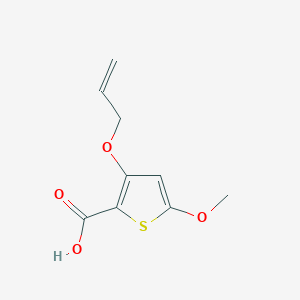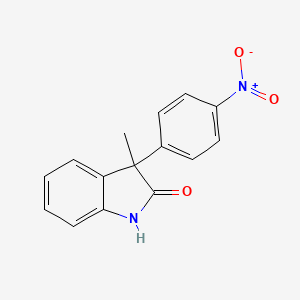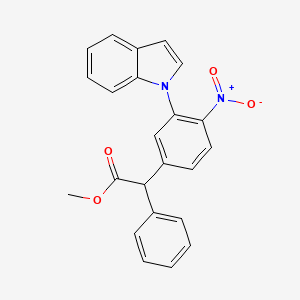
Momordin Ie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momordin Ie is a triterpenoid saponin derived from oleanolic acid. It is found in plants of the genus Momordica, such as the bitter melon (Momordica charantia) and the balsam apple (Momordica balsamina), as well as in other Asian herbal medicine plants like Kochia scoparia and Ampelopsis radix . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Momordin Ie typically involves the extraction of triterpenoid saponins from plants. The process begins with mixing a plant containing the triterpenoid saponin derivative with acid to obtain an extract. The pH of the extract is then adjusted using an alkali, followed by separation through column chromatography to isolate the this compound-containing sample. Finally, the sample is recrystallized to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The solvents used in the extraction and recrystallization steps can be recycled multiple times, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Momordin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Momordin Ie has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other triterpenoid saponins and studying their properties.
Medicine: The compound has shown potential in treating conditions such as psoriasis and viral infections. Additionally, it exhibits antiviral activity against human cytomegalovirus by inhibiting viral gene transcription.
Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Momordin Ie involves multiple pathways. It has been shown to inhibit viral gene transcription by reducing the occupancy of elongating RNA polymerase II at viral promoters . In the context of psoriasis, this compound inhibits the IL-23/IL-17 axis and reduces oxidative stress by elevating intracellular antioxidants and down-regulating oxidative damage indicators . Additionally, it induces apoptosis in liver cancer cells through the PI3K/Akt and MAPK signaling pathways mediated by reactive oxygen species .
Comparison with Similar Compounds
Momordin Ie is part of a family of triterpenoid saponins, which includes compounds like Momordin Ic and Momordin Ib. These compounds share similar structures and biological activities but differ in their specific functional groups and molecular targets. For example, Momordin Ic has been shown to inhibit viral gene transcription and ameliorate psoriasis skin damage . The uniqueness of this compound lies in its specific molecular interactions and pathways, making it a valuable compound for targeted therapeutic applications.
List of Similar Compounds
- Momordin Ic
- Momordin Ib
- Oleanolic acid derivatives
Properties
CAS No. |
96158-13-3 |
|---|---|
Molecular Formula |
C46H72O17 |
Molecular Weight |
897.1 g/mol |
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C46H72O17/c1-41(2)14-16-46(40(56)57)17-15-44(6)21(22(46)18-41)8-9-26-43(5)12-11-27(42(3,4)25(43)10-13-45(26,44)7)60-39-35(63-38-31(52)29(50)24(48)20-59-38)33(32(53)34(62-39)36(54)55)61-37-30(51)28(49)23(47)19-58-37/h8,22-35,37-39,47-53H,9-20H2,1-7H3,(H,54,55)(H,56,57) |
InChI Key |
XQGKHFSVPNPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)


